![molecular formula C12H17BrO2 B13853461 [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenylmethanol, featuring a bromine atom, a methoxypropyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the methoxypropyl group. One common method involves the bromination of 4-methylphenylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-5-(3-methoxypropyl)-4-methylbenzaldehyde or 3-bromo-5-(3-methoxypropyl)-4-methylbenzoic acid.
Reduction: Formation of 3-(3-methoxypropyl)-4-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated phenylmethanol derivatives on cellular processes. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine
Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and coatings .
Mecanismo De Acción
The mechanism of action of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxypropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- Methyl 3-bromo-4-methoxybenzoate
- 3-Bromo-5-methoxyphenylmethanol
Uniqueness
Compared to similar compounds, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is unique due to the presence of the methoxypropyl group, which can enhance its solubility and reactivity.
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
[3-bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C12H17BrO2/c1-9-11(4-3-5-15-2)6-10(8-14)7-12(9)13/h6-7,14H,3-5,8H2,1-2H3 |
Clave InChI |
AIJSSBRQMPBRDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)CO)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)

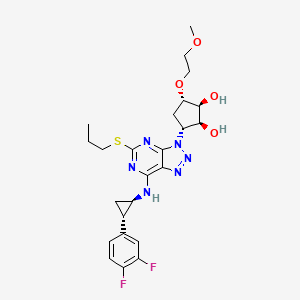
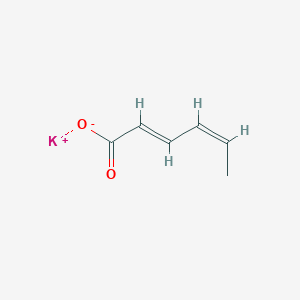

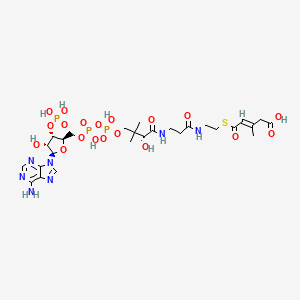

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
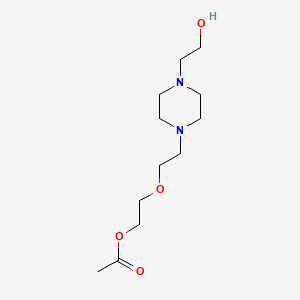
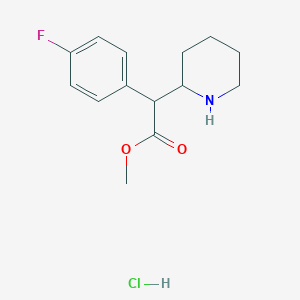
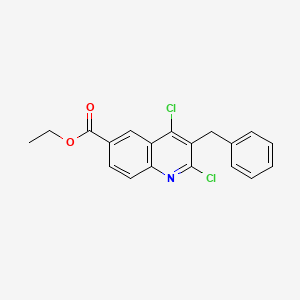
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
